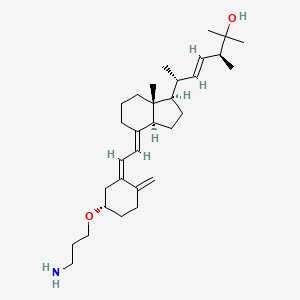

25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether

描述

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is a derivative of Vitamin D2, characterized by the presence of an aminopropyl ether group. This compound is notable for its applications in various fields of scientific research, particularly in neurology and biochemistry .

准备方法

The synthesis of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves several steps, starting from the basic structure of Vitamin D2Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .

化学反应分析

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.

Substitution: The aminopropyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

科学研究应用

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Vitamin D2 derivatives.

Biology: It is used in studies related to Vitamin D metabolism and its effects on cellular functions.

Medicine: Research on this compound contributes to understanding the role of Vitamin D in various diseases, including multiple sclerosis and osteoporosis.

Industry: It is utilized in the development of supplements and fortified foods to enhance Vitamin D content

作用机制

The mechanism of action of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves its interaction with Vitamin D receptors. Upon binding to these receptors, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby exerting its biological effects. The molecular pathways influenced by this compound include the regulation of bone mineralization and immune response .

相似化合物的比较

Compared to other Vitamin D derivatives, 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is unique due to its aminopropyl ether group, which enhances its solubility and reactivity. Similar compounds include:

25-Hydroxy Vitamin D3 3,3’-Aminopropyl Ether: An analog of Vitamin D3 with similar applications but different biological activity.

25-Hydroxy Vitamin D2: The parent compound without the aminopropyl ether group, used primarily in metabolic studies

生物活性

25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether (CAS No. 932023-11-5) is a derivative of vitamin D2, which plays a crucial role in calcium homeostasis and bone metabolism. Understanding its biological activity is essential for exploring its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a hydroxyl group at the 25 position and an aminopropyl ether moiety, which may influence its solubility and receptor binding affinity compared to other vitamin D derivatives.

The biological activity of this compound primarily involves its interaction with the vitamin D receptor (VDR). The VDR mediates genomic and non-genomic pathways that regulate gene expression related to calcium and phosphate metabolism.

Key Mechanisms:

- Genomic Action : Upon binding to VDR, it translocates to the nucleus, where it regulates the transcription of genes involved in calcium absorption and bone health.

- Non-genomic Action : Involves rapid signaling pathways that may influence cellular functions independent of gene transcription.

Biological Effects

Research indicates that vitamin D compounds can have various biological effects beyond bone health, including modulation of immune responses and potential anti-inflammatory actions.

Table 1: Biological Effects of this compound

Research Findings

Recent studies have focused on the pharmacological potential of vitamin D derivatives, including their role in chronic diseases. For instance, some research suggests that 25-hydroxy vitamin D derivatives may exhibit protective effects against autoimmune diseases and certain cancers.

Case Study Analysis

- Vitamin D and Autoimmunity : A study indicated that higher levels of vitamin D metabolites are associated with reduced incidence of autoimmune diseases such as multiple sclerosis.

- Cancer Studies : Research has shown that vitamin D may play a role in cancer cell differentiation and apoptosis, suggesting potential therapeutic applications for derivatives like this compound.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic window. It is primarily metabolized in the liver to its active forms, similar to other vitamin D compounds.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | Approximately 15 hours |

| Peak Plasma Concentration | Achieved within 24 hours |

| Metabolism | Liver (CYP450 enzymes) |

属性

IUPAC Name |

(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYGWTCEEVHERK-QABRARCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857859 | |

| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932023-11-5 | |

| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。